N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxan-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridine ring using methyl iodide in the presence of a base.
Attachment of the Oxan-4-yloxy Group: The oxan-4-yloxy group can be attached through a nucleophilic substitution reaction, where the hydroxyl group on the pyridine ring is replaced by the oxan-4-yloxy group using an appropriate oxan-4-yloxy halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with new substituents replacing the methoxy or oxan-4-yloxy groups.
Scientific Research Applications
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
- 4-Methoxypyridine
- 2-Methoxypyridine
- Pyridine-4-carboxamide
By understanding the synthesis, reactions, applications, and mechanisms of N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-14-12(15)9-2-5-13-11(8-9)18-10-3-6-17-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPLEQALOHBYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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